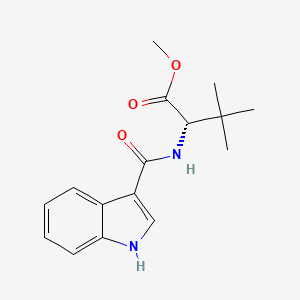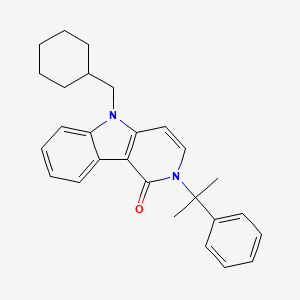
alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride): is an analytical reference standard categorized as a cathinone. It is primarily used in research and forensic applications . The compound has a molecular formula of C14H21NO • HCl and a molecular weight of 255.8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) involves the reaction of 3,3-dimethylbutyrophenone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies involving the effects of cathinones on biological systems.
Medicine: Research into potential therapeutic uses and toxicological effects.
Industry: Quality control and forensic analysis.
Mechanism of Action
The mechanism of action of alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. As a cathinone, it likely affects the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to other stimulant compounds, leading to increased alertness and energy .
Comparison with Similar Compounds
- Alpha-ethylaminohexanophenone (hydrochloride)
- Methcathinone
- Mephedrone
Comparison: Alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride) is unique due to its specific molecular structure, which influences its pharmacological effects and applications. Compared to similar compounds, it may have different potency, duration of action, and side effect profiles .
Properties
IUPAC Name |
2-(ethylamino)-3,3-dimethyl-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-15-13(14(2,3)4)12(16)11-9-7-6-8-10-11;/h6-10,13,15H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGLSZEKQBTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(=O)C1=CC=CC=C1)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342426 |
Source


|
| Record name | 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2707567-71-1 |
Source


|
| Record name | 2-(Ethylamino)-3,3-dimethyl-1-phenylbutan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Phenanthrenediol, 9,10-dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-](/img/structure/B8256708.png)





![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8256746.png)




![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B8256789.png)

